![molecular formula C21H24N2O2 B14912491 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate is a complex organic compound that belongs to the class of spiropiperidines. These compounds are characterized by a spiro-connected piperidine and quinoline ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate typically involves the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines]. This process can be efficiently carried out using simple and mild debenzylation reaction conditions, such as HCOONH4/Pd/C . The starting material, 1-benzyl-4-piperidone, is readily available and undergoes acylation to form the desired spiropiperidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives .
Scientific Research Applications
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological processes and interactions at the molecular level.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole
- 4H-3,1-Benzoxazines and their dihydro derivatives
- Benzoxazines coupled with 3-bromoquinoline
Uniqueness
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate stands out due to its spiro-connected piperidine and quinoline ring system, which imparts unique chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl spiro[3,4-dihydro-1H-quinoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c24-20(25-16-17-6-2-1-3-7-17)23-14-12-21(13-15-23)11-10-18-8-4-5-9-19(18)22-21/h1-9,22H,10-16H2 |
InChI Key |
TYMXYJRSBUJJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



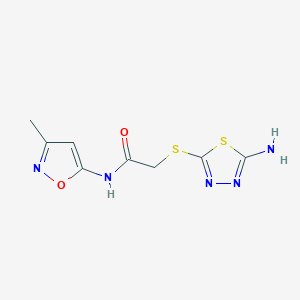
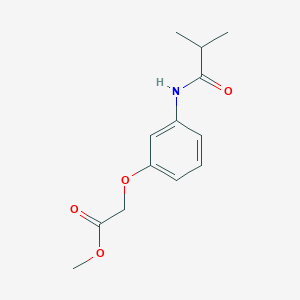
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
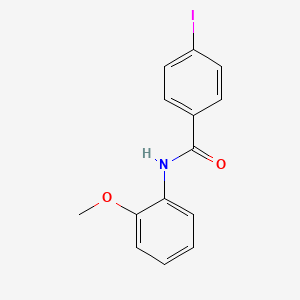
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)
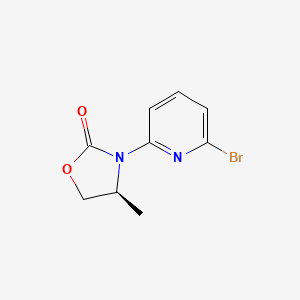

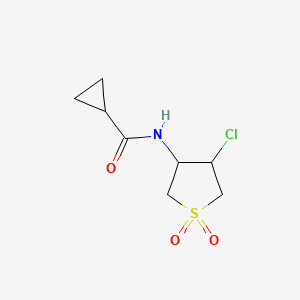

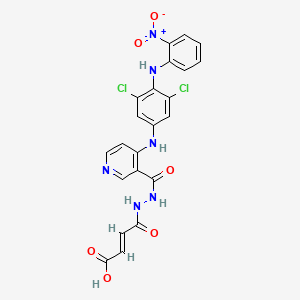
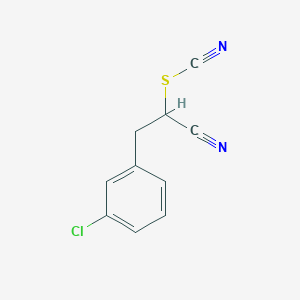
![1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)

